molecular formula C16H18N6O3 B2952263 (E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-46-6

(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No.: B2952263
CAS No.: 477865-46-6
M. Wt: 342.359
InChI Key: CNZDLMMQPBELOV-UHFFFAOYSA-N
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Description

(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry and drug discovery. The TP core is isoelectronic with the purine ring, making it a versatile bio-isostere in molecular design . This characteristic allows TP-based compounds to potentially mimic purines, enabling their investigation as inhibitors for various enzymatic targets. While the specific applications of this compound are to be determined by researchers, analogs within this chemical class have demonstrated a wide range of biological activities. The intrinsic properties of the TP scaffold, such as its ability to act as a hydrogen bond acceptor and its metal-chelating potential via its nitrogen atoms (N1, N3, and N4), make it a valuable building block for developing pharmacologically active molecules . Notable historical TP derivatives include Trapidil, a platelet-derived growth factor antagonist . More recently, TP-based compounds have been explored as inhibitors for targets like cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), highlighting the scaffold's relevance in areas such as oncology . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methoxy-N'-[7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-11(25-13-6-4-5-12(9-13)23-2)14-7-8-17-16-20-15(21-22(14)16)18-10-19-24-3/h4-11H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZDLMMQPBELOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide, identified by CAS number 477865-46-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C₁₆H₁₈N₆O₃
  • Molecular Weight : 342.35 g/mol
  • Structural Characteristics : The compound contains a methoxy group and a triazolo-pyrimidine framework, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound has been observed to induce apoptosis and inhibit cell migration in cancer cells. For example, similar triazole derivatives exhibited IC₅₀ values as low as 0.43 µM against HCT116 cancer cells, demonstrating potent anticancer properties while sparing normal cells .
CompoundCell LineIC₅₀ (µM)Mechanism
Triazole Derivative 1HCT1160.43Induces apoptosis
Triazole Derivative 2MCF-71.5Arrests cell cycle at G0/G1 phase
Triazole Derivative 3A5497.72Inhibits cell migration

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The introduction of the triazole ring in various analogs has been linked to enhanced activity against bacterial and fungal pathogens. Studies indicate that these compounds can disrupt microbial cell membranes and inhibit essential enzymatic functions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Triazole Ring : Known for enhancing cytotoxicity and antimicrobial activity.
  • Methoxy Substituents : These groups can affect solubility and bioavailability.

Research indicates that modifications to the triazole and pyrimidine components can significantly alter the pharmacological profile of the compound. For example, introducing electron-rich aromatic systems has been shown to improve cytotoxicity against resistant cancer cell lines .

Study on Anticancer Properties

A notable study explored the anticancer effects of a series of triazole-linked compounds similar to this compound. The results demonstrated that these compounds not only inhibited tumor growth but also induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Evaluation in Clinical Settings

While preclinical data is promising, further clinical evaluation is necessary to establish safety profiles and therapeutic efficacy in humans. Current research focuses on optimizing formulations for better bioavailability and reduced toxicity.

Comparison with Similar Compounds

Structural Variations

Key structural differences among triazolopyrimidine derivatives lie in their substituents, which critically influence physicochemical and biological properties.

Compound Name / ID Substituent at Position 7 Substituent at Position 2 Key Structural Feature
Target Compound () 1-(3-methoxyphenoxy)ethyl (E)-N'-methoxymethanimidamide 3-methoxy phenoxy group; iminamide linkage
N-(4-Methoxyphenethyl)-5-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () 4-methoxyphenethyl amine Chlorine (precursor) Pyridinyl ring; methoxyphenethyl amine
N-[7-(4-fluorostyryl)triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxyiminoformamide () 4-fluorostyryl (E)-N'-methoxyiminoformamide Fluorinated styryl group; enhanced π-π interactions
Nitro-substituted analog () 1-(4-nitrophenoxy)ethyl (E)-N'-methoxymethanimidamide Electron-withdrawing nitro group

Key Observations :

  • Electron-donating vs. withdrawing groups : The 3-methoxy group in the target compound (electron-donating) contrasts with the 4-nitro substituent in (electron-withdrawing), which may alter reactivity and binding affinity .
  • Aromatic vs.
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound (Reference) Melting Point (°C) Solubility Profile
N-(4-Methoxyphenyl)-triazolo-pyrimidine () 240–242 Low solubility in polar solvents due to aromaticity
Nitro-substituted analog () Not reported Likely lower solubility due to nitro group
Fluorostyryl derivative () Not reported Improved lipid solubility from fluorinated styryl

Note: The 3-methoxy group in the target compound may enhance solubility in organic solvents compared to nitro derivatives .

Q & A

Q. What alternatives exist for hazardous reagents in the synthesis?

  • Replace toxic chlorinated solvents (e.g., DCM) with 2-MeTHF or cyclopentyl methyl ether (CPME) . ’s use of ethanol for amination reactions demonstrates greener solvent compatibility .

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